molecular formula C24H25N3O7S B14601666 1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate CAS No. 60614-80-4

1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate

Cat. No.: B14601666
CAS No.: 60614-80-4
M. Wt: 499.5 g/mol
InChI Key: SJTVJGIGIISPJR-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the nitrophenoxy and diphenyl groups. Common reagents used in these reactions include phenylhydrazine, nitrophenol, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate include:

  • 1,2-Dimethyl-3,5-diphenylpyrazole
  • 4-Nitrophenyl ether derivatives
  • Diphenylpyrazolium salts

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

60614-80-4

Molecular Formula

C24H25N3O7S

Molecular Weight

499.5 g/mol

IUPAC Name

1,2-dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-1,3-dihydropyrazol-1-ium;methyl sulfate

InChI

InChI=1S/C23H21N3O3.CH4O4S/c1-24-21(17-9-5-3-6-10-17)23(22(25(24)2)18-11-7-4-8-12-18)29-20-15-13-19(14-16-20)26(27)28;1-5-6(2,3)4/h3-16,21H,1-2H3;1H3,(H,2,3,4)

InChI Key

SJTVJGIGIISPJR-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C(=C(C(N1C)C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4.COS(=O)(=O)[O-]

Origin of Product

United States

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